molecular formula C24H19N5O7S2 B13432598 (E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid

(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid

Cat. No.: B13432598
M. Wt: 553.6 g/mol
InChI Key: ZIWYZGOROABSLJ-UHFFFAOYSA-N
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Description

(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, sulfonamide, and diazenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Diazotization: The formation of the diazenyl group is achieved through the diazotization of an aromatic amine.

    Coupling Reaction: The diazonium salt formed in the previous step is then coupled with a phenolic compound to form the azo compound.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The diazenyl group can be reduced to form an amine.

    Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide compound with antimicrobial properties.

    Azo Dyes: Compounds with similar diazenyl groups used in the dye industry.

    Benzoic Acid Derivatives: Compounds with similar benzoic acid structures used in various applications.

Uniqueness

(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid, commonly referred to as a sulfonamide derivative, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity:

  • Azo Group : The diazenyl moiety is known for its role in biological interactions.
  • Sulfamoyl Groups : These groups are associated with antibacterial and anticancer properties.
  • Hydroxyl Group : Enhances solubility and bioavailability.

Antioxidant Activity

Research indicates that azo compounds, including this derivative, exhibit significant antioxidant properties. The DPPH assay has been utilized to measure the free radical scavenging activity. For instance, compounds similar to this structure have shown varying degrees of antioxidant activity, with some achieving IC50 values indicating potent free radical scavenging capabilities .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that derivatives with similar structures can inhibit the proliferation of cancer cells such as MCF7 (breast cancer), HeLa (cervical cancer), and PC3 (prostate cancer). For example, one study reported that compounds with sulfonamide groups exhibited IC50 values in the micromolar range against these cell lines .

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide moieties may inhibit carbonic anhydrase or other enzymes involved in tumor progression.
  • Induction of Apoptosis : Studies suggest that azo compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Interference with DNA Synthesis : Some azo derivatives have been shown to disrupt DNA replication processes in rapidly dividing cells.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Non-steroidal anti-inflammatory drug (NSAID)-like effects have been observed through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Study 1: Cytotoxicity Assessment

In a controlled study, the cytotoxic activity of a related azo compound was evaluated using the SRB assay against various cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of 12 µM against MCF7 cells, showcasing the potential of sulfonamide-containing azo compounds in cancer therapy .

Study 2: Antioxidant Efficacy

Another study focused on the antioxidant potential using the DPPH assay. Compounds structurally similar to this compound demonstrated effective scavenging activity with an IC50 value of 25 µg/mL, indicating strong potential for therapeutic applications in oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResults (IC50 µM)Reference
AntioxidantDPPH Assay25
CytotoxicitySRB Assay12 (MCF7)
Anti-inflammatoryCOX InhibitionSignificant

Table 2: Comparison with Related Compounds

Compound NameAntioxidant Activity (IC50 µM)Cytotoxicity (MCF7 IC50 µM)
(E)-2-Hydroxy-5-Diazenylbenzoic Acid2512
Azo Compound A3015
Azo Compound B2010

Properties

Molecular Formula

C24H19N5O7S2

Molecular Weight

553.6 g/mol

IUPAC Name

2-hydroxy-5-[[4-[[4-(pyridin-2-ylsulfamoyl)phenyl]sulfamoyl]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C24H19N5O7S2/c30-22-13-8-18(15-21(22)24(31)32)27-26-16-4-9-19(10-5-16)37(33,34)28-17-6-11-20(12-7-17)38(35,36)29-23-3-1-2-14-25-23/h1-15,28,30H,(H,25,29)(H,31,32)

InChI Key

ZIWYZGOROABSLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O

Origin of Product

United States

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